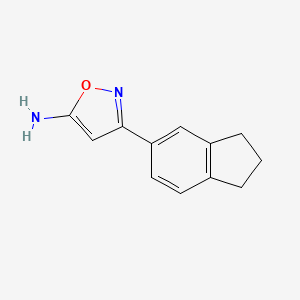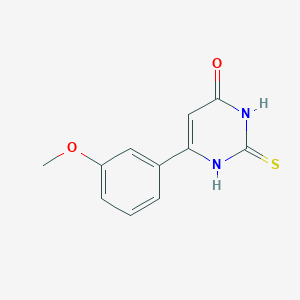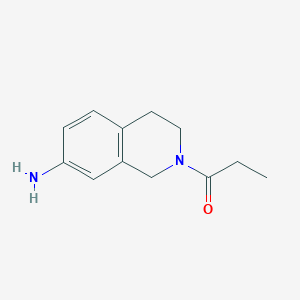
2-丙酰基-1,2,3,4-四氢异喹啉-7-胺
描述
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a chemical compound used for pharmaceutical testing . It’s a novel building block for research .
Synthesis Analysis
The synthesis of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This results in the generation of 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular formula of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is C12H16N2O . It’s a secondary amine with a tetrahydroisoquinoline (THIQ) nucleus .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine include its molecular weight, which is 204.27 .科学研究应用
酶抑制剂设计
2-丙酰基-1,2,3,4-四氢异喹啉-7-胺的结构单元是设计定制酶抑制剂的核心。 这些抑制剂可以优化以提高生物利用度、选择性和效力,使其在治疗应用中具有价值 .
受体配体开发
该化合物是一种有效的受体配体。 它参与合成与特定受体相互作用的分子以调节其活性,这对针对各种疾病的药物开发至关重要 .
天然产物的类似物
研究人员利用2-丙酰基-1,2,3,4-四氢异喹啉-7-胺来创建天然产物的类似物。 与天然对应物相比,这些类似物可以具有增强的药理特性或减少的副作用 .
杂环化合物的合成
作为合成中间体,该化合物用于生产生物活性杂环化合物。 这些化合物在开发具有各种治疗作用的新药方面意义重大 .
构象受限氨基酸
在治疗性肽设计中,2-丙酰基-1,2,3,4-四氢异喹啉-7-胺作为苯丙氨酸的构象受限类似物。 这种限制通常导致具有改善的药代动力学特性的肽 .
现有药物的优化
该化合物已被用于优化现有药物,例如从依那普利过渡到更有效的血管紧张素转换酶抑制剂喹那普利。 这种优化过程对于提高现有治疗方法的疗效至关重要 .
药理学研究
由于其广泛的药理学应用,2-丙酰基-1,2,3,4-四氢异喹啉-7-胺是广泛药理学研究的主题。 它有助于了解疾病机制和开发新的治疗策略 .
化学参考标准
该化合物还用作药物测试中的高质量参考标准。 它确保了药物开发和质量控制中使用的分析方法的准确性和可靠性 .
生化分析
Biochemical Properties
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with phenylethanolamine N-methyltransferase, an enzyme involved in the biosynthesis of catecholamines . This interaction suggests that 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine may influence neurotransmitter levels and related biochemical pathways.
Cellular Effects
The effects of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling molecules such as cyclic adenosine monophosphate and protein kinase A, leading to changes in gene expression . Additionally, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine exerts its effects through various binding interactions with biomolecules. It can act as an inhibitor or activator of specific enzymes, depending on the context. For example, it has been shown to inhibit the activity of phenylethanolamine N-methyltransferase, thereby reducing the production of catecholamines . This inhibition can lead to downstream effects on neurotransmitter levels and related physiological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine have been associated with toxic effects, including alterations in liver and kidney function . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the biosynthesis and degradation of various metabolites. For example, this compound can influence the activity of enzymes involved in the metabolism of catecholamines, leading to changes in metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.
Transport and Distribution
The transport and distribution of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine can be transported across cell membranes by organic cation transporters, which facilitate its uptake into target cells . The distribution of this compound within tissues can influence its overall biological activity.
Subcellular Localization
The subcellular localization of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the cytoplasm or nucleus, where it can interact with specific biomolecules and exert its effects . Understanding the subcellular localization of 2-Propionyl-1,2,3,4-tetrahydroisoquinolin-7-amine is essential for elucidating its mechanism of action.
属性
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-12(15)14-6-5-9-3-4-11(13)7-10(9)8-14/h3-4,7H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNRBYHFOXHYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[(4-Methoxyphenyl)methoxy]pyridin-4-yl}methanamine](/img/structure/B1414716.png)
![{[4-(Difluoromethoxy)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1414718.png)
![N-[(2,6-difluorophenyl)methyl]cyclopentanamine](/img/structure/B1414719.png)
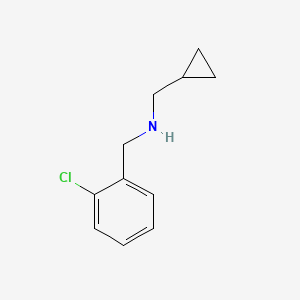
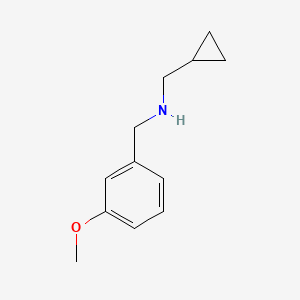
![(Cyclopropylmethyl)({[2-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B1414722.png)

![[(Pyridin-2-yl)methyl][(thiophen-3-yl)methyl]amine](/img/structure/B1414725.png)

![(Cyclopropylmethyl)[2-(dimethylamino)ethyl]amine](/img/structure/B1414727.png)

